5-Bromo-N-methoxy-N-methylpicolinamide
Overview
Description
“5-Bromo-N-methoxy-N-methylpicolinamide” is a chemical compound with the molecular formula C7H7BrN2O . Its molecular weight is 215.05 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .Physical and Chemical Properties Analysis
The compound has a boiling point of 346.8°C at 760 mmHg . Its density is 1.545±0.06 g/cm3 .Scientific Research Applications
Synthesis and Drug Discovery
The compound 5-bromo-N-methoxy-N-methylpicolinamide serves as a key intermediate in drug discovery processes. Its synthesis has been improved by introducing the telescoping process, which reduces the number of isolation processes and increases the total yield, thus facilitating the quick supply to medicinal laboratories for further research and drug development (Nishimura & Saitoh, 2016).
Antimicrobial and Anti-inflammatory Activity
Research has shown that derivatives of similar compounds exhibit potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models. This highlights the potential of this compound derivatives in the development of new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Ligands for σ Receptors
Derivatives of this compound have been evaluated as ligands for σ receptors, which are involved in several biological processes and diseases. Modifications in the structure of such compounds can significantly affect their affinity and selectivity for σ receptors, contributing to the understanding of receptor-ligand interactions and the development of σ receptor-targeted therapeutics (Xu, Lever, & Lever, 2007).
Antitumor Agents
Novel derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have shown promising antiproliferative activity against human cancer cell lines, including HepG2 and HCT116. Such compounds have the potential to inhibit tumor growth and angiogenesis, inducing apoptosis and necrosis in cancer cells, which underscores the therapeutic potential of this compound derivatives in oncology (Meng et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUKLNVJRGVRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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